molecular formula C9H13N3O2S B1602904 Methyl 2-(piperazin-1-yl)thiazole-5-carboxylate CAS No. 726185-68-8

Methyl 2-(piperazin-1-yl)thiazole-5-carboxylate

Cat. No. B1602904
M. Wt: 227.29 g/mol
InChI Key: NWHPWSRLTNLURY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 2-(piperazin-1-yl)thiazole-5-carboxylate” is a chemical compound with the molecular formula C9H13N3O2S . It is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen in the ring .

Scientific Research Applications

Hypoglycemic Activity

Research has identified derivatives related to Methyl 2-(piperazin-1-yl)thiazole-5-carboxylate that have shown potential as dual-acting hypoglycemic agents. For instance, certain derivatives have been evaluated for their ability to activate glucokinase (GK) and peroxisome proliferator-activated receptor gamma (PPARγ), demonstrating significant efficacy in lowering glucose levels in animal models. This suggests a promising avenue for developing new treatments for diabetes by targeting these pathways (Song et al., 2011).

Anticancer Evaluation

Compounds with a piperazine moiety, akin to Methyl 2-(piperazin-1-yl)thiazole-5-carboxylate, have been evaluated for their anticancer activity. Screening across various cancer cell lines, including those for lung, kidney, and breast cancer, highlighted the potential of these compounds as effective anticancer agents. The presence of the piperazine substituent significantly influenced their bioactivity, indicating the importance of this structural feature in the development of new anticancer drugs (Turov, 2020).

Antimicrobial and Antifungal Activities

Methyl 2-(piperazin-1-yl)thiazole-5-carboxylate related compounds have demonstrated notable antibacterial and antifungal activities. Studies have shown that compounds bearing pyridine or piperazine moieties exhibit good to excellent antibacterial activity against various strains. This highlights the potential application of these compounds in treating bacterial infections and their role in the development of new antimicrobial agents (Mohanty et al., 2015).

Synthesis and Biological Evaluation

The synthesis of novel compounds incorporating the piperazine and thiazole moieties has been a focus of research, aiming at exploring their biological activities. These studies have contributed to the development of new synthetic methods and the identification of compounds with potential therapeutic applications. The evaluation of these compounds across a range of biological activities, including antimicrobial and anticancer effects, provides valuable insights for further drug discovery and development processes (Patel & Park, 2015).

properties

IUPAC Name

methyl 2-piperazin-1-yl-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2S/c1-14-8(13)7-6-11-9(15-7)12-4-2-10-3-5-12/h6,10H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWHPWSRLTNLURY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(S1)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90628530
Record name Methyl 2-(piperazin-1-yl)-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90628530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(piperazin-1-yl)thiazole-5-carboxylate

CAS RN

726185-68-8
Record name Methyl 2-(piperazin-1-yl)-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90628530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of methyl 2-bromothiazole-5-carboxylate (1a) (5.00 g, 22.50 mmol) in acetonitrile (50 mL) were added piperazine 2 (2.32 g, 26.97 mmol) and potassium carbonate (6.22 g, 45.05 mmol) under a N2 atmosphere. The reaction mixture was heated to reflux at 80° C. for 10 h. The reaction mixture was filtered through Celite and the filtrate was concentrated under reduced pressure. The residue was purified by column chromatography using silica gel to give the compound 11 as a solid (4.10 g, 79.8%). HPLC: 92% (Rt=3.883 min).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.32 g
Type
reactant
Reaction Step One
Quantity
6.22 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
79.8%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(piperazin-1-yl)thiazole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 2-(piperazin-1-yl)thiazole-5-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 2-(piperazin-1-yl)thiazole-5-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 2-(piperazin-1-yl)thiazole-5-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 2-(piperazin-1-yl)thiazole-5-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 2-(piperazin-1-yl)thiazole-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.